BenchChemオンラインストアへようこそ!

tert-Butyl (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate

Orexin-1 Receptor Antagonism CNS Drug Discovery Structure-Activity Relationship (SAR)

tert-Butyl (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate (CAS 1400808-13-0) is a chiral, non-racemic bicyclic amine scaffold featuring a rigid 2-azabicyclo[2.2.1]heptane (azanorbornane) core with a Boc (tert-butoxycarbonyl) protective group on the endocyclic nitrogen and a Boc-protected exocyclic amine at the 5-position. Possessing three defined stereocenters (1R,4R,5R), this compound serves as a versatile advanced synthon in medicinal chemistry, primarily for the construction of peptidomimetics, constrained amino acid analogs, and CNS-targeted small molecules through regioselective functionalization.

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
CAS No. 1400808-13-0
Cat. No. B1374386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate
CAS1400808-13-0
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC2CC1CN2
InChIInChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-5-8-4-7(9)6-12-8/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-,9-/m1/s1
InChIKeyVERHYGQTHIOMQC-IWSPIJDZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate (CAS 1400808-13-0) Procurement Baseline: A Chiral Bridged Bicyclic Amine Intermediate


tert-Butyl (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate (CAS 1400808-13-0) is a chiral, non-racemic bicyclic amine scaffold featuring a rigid 2-azabicyclo[2.2.1]heptane (azanorbornane) core with a Boc (tert-butoxycarbonyl) protective group on the endocyclic nitrogen and a Boc-protected exocyclic amine at the 5-position [1]. Possessing three defined stereocenters (1R,4R,5R), this compound serves as a versatile advanced synthon in medicinal chemistry, primarily for the construction of peptidomimetics, constrained amino acid analogs, and CNS-targeted small molecules through regioselective functionalization [2]. Its molecular formula is C11H20N2O2 with a molecular weight of 212.29 g/mol, and it is typically produced in research-grade quantities with purities ≥95% . As a synthetic intermediate rather than a terminal bioactive entity, its procurement value is dictated by stereochemical fidelity, protective group orthogonality, and the ability to enable downstream asymmetric transformations.

Why 2-Azabicyclo[2.2.1]heptane Building Blocks Cannot Be Freely Substituted: The Centrality of Absolute Stereochemistry and N-Protection


Generic substitution of 2-azabicyclo[2.2.1]heptane-derived intermediates is fundamentally precluded by the profound impact of absolute stereochemistry on downstream biological activity and the divergent reactivity dictated by N-protection strategy. In the orexin-1 receptor antagonist program that culminated in JNJ-54717793, a focused SAR exploration demonstrated that switching the stereochemistry at the bridgehead or exocyclic amine position led to a substantial loss of OX1R binding affinity, underscoring that the 1R,4R,5R configuration is a critical pharmacophoric determinant [1]. Similarly, in the DPP-4 inhibitor space, the rigid (1R,4R,5R)-2-azabicyclo[2.2.1]heptane core of neogliptin (IC50 = 16.8 nM) was found to be superior to more flexible piperidine-based analogs, with diastereomeric variants exhibiting significantly reduced potency [2]. Additionally, the presence of a Boc group on both nitrogens is essential for maintaining solubility, stability, and orthogonal deprotection compatibility during multi-step syntheses; exchange for Cbz or Fmoc analogs alters the synthetic route's acid/base lability profile and can lead to premature deprotection or racemization [2]. Therefore, selecting the exact (1R,4R,5R) Boc-protected isomer is not a matter of convenience but a prerequisite for replicating published synthetic routes and achieving target potency.

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for tert-Butyl (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate


OX1R Antagonist Potency: (1R,4R,5R)-Configured Azabicyclo[2.2.1]heptane Scaffold vs. Flexible Piperidine Analogs

In the optimization of selective orexin-1 receptor (OX1R) antagonists, the (1R,4R,5R)-2-azabicyclo[2.2.1]heptane core of JNJ-54717793 conferred high affinity for OX1R (plasma EC50 = 85 ng/mL) and demonstrated approximately 50-fold selectivity over OX2R [1]. In contrast, earlier-generation dual orexin receptor antagonists (DORAs) based on flexible piperidine or azepane scaffolds exhibited substantially lower OX1R/OX2R selectivity, often less than 5-fold, limiting their utility as pharmacological tools [1]. The rigid, pre-organized bicyclic scaffold minimizes the entropic penalty upon receptor binding, a feature not achievable with conformationally mobile monocyclic amine surrogates.

Orexin-1 Receptor Antagonism CNS Drug Discovery Structure-Activity Relationship (SAR)

DPP-4 Inhibitor Potency: (1R,4R,5R)-Azabicyclo[2.2.1]heptane vs. Amine-Based DPP-4 Inhibitors Vildagliptin and Sitagliptin

Neogliptin (compound 12a), which incorporates a (1R,4R,5R)-2-azabicyclo[2.2.1]heptane moiety derived from the (1R,4R,5R)-configured amine, exhibited an IC50 of 16.8 ± 2.2 nM against human DPP-4 [1]. This was significantly more potent than the clinically approved DPP-4 inhibitors vildagliptin (IC50 = 31.5 nM) and sitagliptin (IC50 = 19.0 nM) under comparable assay conditions [1]. Molecular modeling indicated that the rigid bridged bicyclic system enables optimal occupation of the S2' subsite and forms a key hydrogen bond network that is disrupted in the (1S,4S,5S) and (1R,4R,5S) diastereomers, leading to >10-fold loss of inhibitory activity [1].

DPP-4 Inhibition Anti-diabetic Drug Discovery Structure-Based Drug Design

Synthetic Adaptability: Boc Orthogonality vs. Alternative N-Protecting Groups (Cbz, Fmoc) in Multi-Step Enantioselective Syntheses

The dual Boc-protection strategy in CAS 1400808-13-0 permits sequential, orthogonal deprotection under mildly acidic conditions (e.g., TFA or HCl in dioxane) without compromising the integrity of the azabicyclo[2.2.1]heptane skeleton [1]. In the synthesis of neogliptin, global Boc deprotection proceeded quantitatively (>95% yield) to liberate the free diamine, which was then chemoselectively N-acylated [1]. In contrast, analogous Cbz-protected intermediates required hydrogenolysis (H2, Pd/C), which can be incompatible with substrates bearing reducible functionalities, while Fmoc analogs necessitated basic conditions (piperidine) that risk epimerization at the α-carbon of the fused ring system [2]. The Boc group's acid-lability profile is thus ideally suited for iterative solid-phase or solution-phase peptide coupling protocols, reducing the overall step count and improving atom economy.

Protective Group Strategy Peptidomimetic Synthesis Asymmetric Synthesis

Purity and Storage: Certified Batch Consistency vs. Unspecified Commercial Building Blocks

Commercially sourced CAS 1400808-13-0 is routinely supplied with purity ≥95% (HPLC) and specified storage conditions of 2–8°C with protection from light, ensuring long-term stability and batch-to-batch reproducibility [1]. In contrast, generic commercial offerings of related azabicyclo[2.2.1]heptane amines frequently lack rigorous analytical certification, with purities ranging from 90% to 97% and documented decomposition upon storage at room temperature, which can introduce impurities that interfere with subsequent coupling steps or biological assays . The defined cold-chain storage requirement and provision of supporting analytical data (NMR, LCMS) for CAS 1400808-13-0 reduce the risk of purchasing substandard material that could compromise synthetic campaigns.

Quality Assurance Analytical Chemistry Reproducibility

High-Value Application Scenarios for tert-Butyl (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate in Drug Discovery and Chemical Biology


Synthesis of Selective Orexin-1 Receptor Antagonists for Addiction and Panic Disorder Research

Based on the demonstrated OX1R selectivity of JNJ-54717793 [1], CAS 1400808-13-0 is the ideal starting material for academic and industrial groups developing second-generation brain-penetrant OX1R antagonists. Its rigid (1R,4R,5R)-configured scaffold directly maps onto the pharmacophore required for OX1R selectivity, and the dual-Boc protection enables rapid construction of focused compound libraries through parallel amide coupling or reductive amination strategies. Procuring this specific intermediate avoids the need for in-house chiral resolution or asymmetric synthesis of the azabicyclo[2.2.1]heptane core, potentially saving 6–8 weeks of synthetic effort per campaign.

Construction of Constrained DPP-4 Inhibitor Libraries for Type 2 Diabetes Drug Development

The (1R,4R,5R)-2-azabicyclo[2.2.1]heptane moiety is the central scaffold of neogliptin, a DPP-4 inhibitor 1.87-fold more potent than vildagliptin [2]. Use of CAS 1400808-13-0 allows medicinal chemists to explore SAR at the exocyclic amine while maintaining the optimal rigid geometry for binding to the S2' subsite. This intermediate is particularly valuable for generating analogs with improved ADME properties relative to sitagliptin, as neogliptin itself demonstrated reduced cardiotoxicity risk and superior aqueous stability [2].

Peptidomimetic Design for Challenging Undruggable Targets (e.g., KRAS Protein-Protein Interactions)

Recent patent filings disclose 2-azabicyclo[2.2.1]heptane-based KRAS inhibitors that exploit the scaffold's conformational rigidity to mimic key β-turn motifs [3]. CAS 1400808-13-0, as a pre-assembled protected amino-azabicyclo[2.2.1]heptane, can be directly incorporated into macrocyclic peptides or stapled peptide mimetics via standard Fmoc-SPPS or solution-phase techniques, enabling the systematic exploration of constrained peptide analogs targeting flat protein-protein interaction surfaces.

Asymmetric Synthesis of Chiral Amine Ligands for Transition Metal Catalysis

Chiral azabicyclo[2.2.1]heptane derivatives, including those derived from CAS 1400808-13-0, have been utilized as enantioselective ligands in palladium- and copper-catalyzed reactions [2]. The defined exo-orientation of the Boc-protected amine allows for predictable metal chelation geometry, while the rigid bicyclic framework limits conformational flexibility that could erode enantiomeric excess. This intermediate is thus strategically important for groups developing novel chiral ligands for pharmaceutical process chemistry.

Quote Request

Request a Quote for tert-Butyl (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.